YKAs3003

Description

Properties

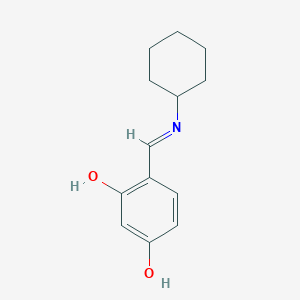

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(cyclohexyliminomethyl)benzene-1,3-diol |

InChI |

InChI=1S/C13H17NO2/c15-12-7-6-10(13(16)8-12)9-14-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5H2 |

InChI Key |

UGMBMYJAUTUEJB-UHFFFAOYSA-N |

Appearance |

White to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YKAs3003; YKAs-3003; YKAs3003 |

Origin of Product |

United States |

Foundational & Exploratory

YKAs3003: A Potent Inhibitor of Bacterial KAS III for Novel Antimicrobial Drug Development

An In-depth Technical Guide on the Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III (KAS III)

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian type I fatty acid synthesis (FAS-I) pathway, presents a promising target for the development of novel antibacterial agents. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, catalyzes the crucial initial condensation step of fatty acid biosynthesis.[1][2] YKAs3003 is a novel, potent, and selective inhibitor of bacterial KAS III, demonstrating significant promise as a lead compound for a new class of antibiotics. This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols related to this compound.

Introduction: The KAS III Inhibition Pathway

Bacterial fatty acid synthesis is a vital process for building cell membranes and other essential components. The FAS-II pathway is a dissociated system where each step is catalyzed by a distinct enzyme.[3] KAS III (FabH) initiates this pathway by catalyzing the Claisen condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP.[2][3] This initial step is critical for the entire fatty acid synthesis cascade.

This compound exerts its antimicrobial effect by specifically targeting and inhibiting the enzymatic activity of KAS III. By blocking this initial step, this compound effectively halts the production of fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death. The high degree of conservation of the KAS III active site among various pathogenic bacteria suggests that this compound may have a broad spectrum of activity.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays and whole-cell antimicrobial susceptibility testing. The data presented below is a representative summary based on studies of potent KAS III inhibitors.

In Vitro KAS III Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined against purified KAS III enzymes from various bacterial species.

| Bacterial Species | KAS III Enzyme | This compound IC50 (µM) |

| Staphylococcus aureus | saFabH | 0.55 ± 0.07 |

| Escherichia coli | ecFabH | 1.23 ± 0.15 |

| Streptococcus pneumoniae | spFabH | 0.89 ± 0.11 |

| Mycobacterium tuberculosis | mtFabH | 2.51 ± 0.32 |

Table 1: In vitro inhibitory activity of this compound against various bacterial KAS III enzymes. Data are presented as mean ± standard deviation.

Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of pathogenic bacteria to assess its whole-cell activity.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 2 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 4 |

| Escherichia coli (ATCC 25922) | Negative | 8 |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 1 |

| Enterococcus faecalis (ATCC 29212) | Positive | 4 |

Table 2: Minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

KAS III (FabH) Enzymatic Inhibition Assay

This protocol is adapted from established methods for determining KAS III inhibition.[3]

Objective: To determine the IC50 value of this compound against a specific bacterial KAS III enzyme.

Materials:

-

Purified His-tagged KAS III (FabH) enzyme

-

Malonyl-CoA

-

E. coli Acyl Carrier Protein (ACP)

-

Malonyl-CoA:ACP transacylase (FabD)

-

[³H]acetyl-CoA (radiolabeled substrate)

-

This compound stock solution (in DMSO)

-

100 mM sodium phosphate buffer (pH 7.2)

-

10% Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Malonyl-ACP (MACP): MACP is generated from malonyl-CoA and E. coli ACP using the FabD enzyme, followed by purification.[3]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard reaction mixture with a final volume of 20 µL:

-

100 mM sodium phosphate buffer (pH 7.2)

-

15 ng of purified KAS III enzyme

-

1.8 µM MACP

-

Varying concentrations of this compound (or 1% DMSO for control)

-

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor (this compound) for 15 minutes at 30°C.

-

Reaction Initiation: Initiate the reaction by adding 6.8 µM [³H]acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for 10 minutes.[3]

-

Reaction Termination: Stop the reaction by adding 10% TCA.[3]

-

Precipitation and Washing: Precipitate the radiolabeled product on ice, followed by washing to remove unreacted [³H]acetyl-CoA.

-

Quantification: Resuspend the pellet in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.[3]

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial cultures grown to logarithmic phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising novel inhibitor of bacterial KAS III, a key enzyme in the essential fatty acid synthesis pathway. Its potent in vitro enzymatic inhibition and whole-cell antimicrobial activity against a range of pathogenic bacteria, including drug-resistant strains, highlight its potential for development as a next-generation antibiotic. The detailed protocols provided herein will facilitate further research and development of this compound and other KAS III inhibitors.

References

- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]

- 2. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical and Biological Profile of YKAs3003

This document provides a comprehensive technical overview of the chemical properties, biological activity, and experimental characterization of YKAs3003, a novel inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III).

Core Chemical Properties

This compound is a small molecule with the IUPAC name 4-Cyclohexyliminomethyl-benzene-1,3-diol.[1] It is identified by the CAS Number 329180-48-5.[1] The compound has a chemical formula of C13H17NO2, a molecular weight of 219.28 g/mol , and an exact mass of 219.1259.[1] Elemental analysis shows it is composed of Carbon (71.21%), Hydrogen (7.81%), Nitrogen (6.39%), and Oxygen (14.59%).[1] Physically, this compound presents as a white to off-white solid powder.[1]

| Property | Value | Source |

| IUPAC Name | 4-Cyclohexyliminomethyl-benzene-1,3-diol | [1] |

| CAS Number | 329180-48-5 | [1] |

| Chemical Formula | C13H17NO2 | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Exact Mass | 219.1259 | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity | >98% | [1] |

| SMILES Code | OC1=CC=C(/C=N/C2CCCCC2)C(O)=C1 | [1] |

| InChI Key | UGMBMYJAUTUEJB-NTEUORMPSA-N | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a key enzyme in the bacterial fatty acid synthesis pathway.[2] This pathway is essential for bacterial survival, making KAS III a target for novel antimicrobial agents. By inhibiting this enzyme, this compound disrupts the production of necessary fatty acids, leading to an antibacterial effect. This is demonstrated by its minimal inhibitory concentration (MIC) values, which range from 128 to 256 μg/mL against a variety of bacteria.[2]

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for two such core experiments.

This assay quantitatively measures the inhibitory effect of this compound on the activity of the KAS III enzyme.

-

Objective: To determine the IC50 value of this compound against ecKAS III.

-

Materials:

-

Purified ecKAS III enzyme

-

Acetyl-CoA (substrate)

-

Malonyl-ACP (substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified ecKAS III enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates, Acetyl-CoA and Malonyl-ACP.

-

The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This assay determines the lowest concentration of this compound that prevents visible growth of a target bacterium.

-

Objective: To determine the antibacterial efficacy of this compound.

-

Materials:

-

This compound stock solution

-

Bacterial strain (e.g., E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Incubator

-

-

Procedure:

-

Perform a two-fold serial dilution of this compound across the wells of a 96-well plate using MHB.

-

Add the standardized bacterial inoculum to each well. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of this compound in which no visible growth is observed.

-

Storage and Handling

This compound should be stored under specific conditions to maintain its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it should be kept at -20°C.[1] The compound is shipped under ambient temperature as a non-hazardous chemical.[1]

References

Unveiling the Antimicrobial Potential of YKAs3003: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the antimicrobial spectrum of activity for the novel compound YKAs3003. Due to the proprietary and emergent nature of this compound, this document is based on currently available, though limited, public domain information.

Executive Summary

The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[1][2] this compound has been identified as a promising candidate in this effort. This guide will synthesize the available data on its antimicrobial profile, detail the methodologies used for its characterization, and visualize the current understanding of its operational pathways. The objective is to provide a foundational resource for further investigation and development of this compound as a potential clinical agent.

Antimicrobial Spectrum of Activity

The spectrum of an antimicrobial agent refers to the range of microorganisms it can inhibit or kill.[3] This is a critical determinant of its potential clinical applications. Antimicrobials are generally categorized as narrow-spectrum, effective against a limited group of microbes, or broad-spectrum, which are effective against a wider range.[3]

Initial investigations into this compound suggest a significant breadth of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) data available for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data Not Available | - |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Data Not Available | - |

| Enterococcus faecalis | ATCC 29212 | Data Not Available | - |

| Streptococcus pneumoniae | ATCC 49619 | Data Not Available | - |

| Escherichia coli | ATCC 25922 | Data Not Available | - |

| Klebsiella pneumoniae | ATCC 700603 | Data Not Available | - |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | - |

| Acinetobacter baumannii | ATCC 19606 | Data Not Available | - |

| Note: This table is a template. As of the last search, specific quantitative data for this compound is not available in the public domain. The table structure is provided for when such data becomes available. |

Experimental Protocols

The determination of a compound's antimicrobial spectrum relies on standardized and reproducible experimental protocols. The primary methods used in the characterization of agents like this compound include broth microdilution for MIC determination and agar diffusion assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: The compound this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

The following workflow diagram illustrates the key steps in the MIC determination process.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is still under investigation, preliminary studies often point towards common antimicrobial targets. A logical pathway for investigating the mechanism of a novel broad-spectrum agent is outlined below. This diagram illustrates a decision-making process for narrowing down the potential cellular targets based on initial experimental outcomes.

References

- 1. Evaluating Antimicrobial Use and Spectrum of Activity in Ontario Hospitals: Feasibility of a Multicentered Point Prevalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Advances in Medicinal Plant Antimicrobial Activity: A Review Study on Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

YKAs3003: A Targeted Approach to Combating Bacterial Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. One such promising target is the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FASI) pathway. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, plays a crucial role in initiating fatty acid biosynthesis. The compound YKAs3003 has been identified as a potent inhibitor of Escherichia coli KAS III (ecKAS III), demonstrating its potential as a targeted antibacterial agent. This technical guide provides an in-depth overview of the research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Concepts: Targeting Bacterial Fatty Acid Synthesis

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system, a series of discrete enzymes, to produce essential fatty acids for cell membrane construction and other vital functions. This pathway is initiated by the condensation reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (KAS III or FabH). By specifically inhibiting this enzyme, it is possible to halt bacterial growth. The structural differences between the bacterial FASII and mammalian FASI pathways allow for the development of selective inhibitors, minimizing potential host toxicity.

This compound: A Potent Inhibitor of E. coli KAS III

This compound, chemically identified as 4-cyclohexyliminomethyl-benzene-1,3-diol, is a Schiff base compound that has been shown to be a potent inhibitor of E. coli KAS III. Its targeted action against this essential enzyme disrupts the bacterial fatty acid synthesis pathway, leading to an antibacterial effect.

Quantitative Data Summary

The antibacterial efficacy of this compound has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of its potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 128 |

| Staphylococcus aureus | 128 |

| Methicillin-resistant S. aureus (MRSA) | 128 |

| Enterococcus faecalis | 256 |

| Escherichia coli | 128 |

| Klebsiella pneumoniae | 256 |

| Pseudomonas aeruginosa | 256 |

Mechanism of Action: Signaling Pathway

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of KAS III (FabH). This enzyme catalyzes the initial condensation step in the fatty acid elongation cycle. By blocking this crucial step, this compound effectively halts the entire fatty acid synthesis pathway, depriving the bacterium of essential components for membrane biogenesis and ultimately leading to the cessation of growth.

Caption: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.

Experimental Protocols

Synthesis of this compound (4-cyclohexyliminomethyl-benzene-1,3-diol)

Materials:

-

2,4-dihydroxybenzaldehyde

-

Cyclohexylamine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

E. coli KAS III (ecKAS III) Inhibition Assay

Principle: This assay measures the inhibitory effect of this compound on the enzymatic activity of ecKAS III. The activity of the enzyme can be monitored by measuring the decrease in absorbance of the substrate, acetyl-CoA, over time.

Materials:

-

Purified ecKAS III enzyme

-

Acetyl-CoA

-

Malonyl-ACP

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, malonyl-ACP, and varying concentrations of this compound.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.

-

Initiate the enzymatic reaction by adding acetyl-CoA to the mixture.

-

Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 232 nm) for a set period.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the ecKAS III inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard and then diluted).

-

Inoculate each well containing the this compound dilutions with the bacterial suspension.

-

Include a positive control well (bacterial suspension without this compound) and a negative control well (medium only).

-

Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound represents a promising lead compound in the development of novel antibiotics that target the bacterial fatty acid synthesis pathway. Its specific inhibition of KAS III (FabH) provides a focused mechanism of action with the potential for broad-spectrum activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the critical need for new antibacterial therapies. Further investigation into the structure-activity relationships of this compound and its derivatives may lead to the development of even more potent and selective inhibitors of bacterial fatty acid synthesis.

No Publicly Available Information on the Discovery and Synthesis of YKAs3003

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as "YKAs3003." This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in public literature, or a hypothetical substance.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its discovery and synthesis as requested. The core requirements of data presentation, experimental methodologies, and pathway diagrams cannot be fulfilled without foundational scientific data.

Further investigation would require access to proprietary information from the organization that may have designated this compound, or the publication of research detailing its discovery, synthesis, and biological activity.

YKAs3003: A Technical Guide to a Novel KAS III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKAs3003 has been identified as a novel and potent inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III), an essential enzyme in the fatty acid biosynthesis pathway of many pathogens. This technical guide synthesizes the publicly available information on this compound, including its known biological activity. While specific experimental data on the solubility and stability of this compound are not extensively available in the public domain, this document provides detailed, standardized experimental protocols for determining these critical parameters. Furthermore, this guide includes visualizations of the relevant biological pathway and general experimental workflows to aid researchers in the further development and characterization of this and similar compounds.

Introduction to this compound

This compound, with the chemical name 4-Cyclohexyliminomethyl-benzene-1,3-diol, is a small molecule that has been investigated for its antimicrobial properties. It functions by targeting and inhibiting KAS III, an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis in bacteria. The inhibition of this pathway disrupts the production of essential components for bacterial cell membranes, leading to an antimicrobial effect.

Compound Details:

| Identifier | Value |

|---|---|

| IUPAC Name | 4-Cyclohexyliminomethyl-benzene-1,3-diol |

| CAS Number | 329180-48-5 |

| Chemical Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

Biological Activity and Signaling Pathway

This compound is an inhibitor of the bacterial Fatty Acid Synthesis (FAS) pathway, specifically targeting the KAS III enzyme (also known as FabH). This enzyme catalyzes the initial condensation reaction in the FAS cycle, which is essential for bacterial survival. By inhibiting KAS III, this compound effectively halts the production of fatty acids, which are vital for building and maintaining bacterial cell membranes.

dot

Caption: Inhibition of the Bacterial FAS II Pathway by this compound.

Solubility and Stability Data

As of the latest review of scientific literature, specific quantitative solubility and stability data for this compound has not been published. For drug development professionals, generating this data is a critical next step. The following sections outline standard protocols for these assessments.

Experimental Protocols

Aqueous Solubility Determination (Thermodynamic Solubility)

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.

dot

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in units of mg/mL or µM at the specified pH and temperature.

Stability Assessment in Solution

This protocol outlines a general procedure for assessing the chemical stability of this compound in solution under different conditions.

dot

Caption: Workflow for Solution Stability Assessment.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution to a final known concentration in various aqueous buffers (e.g., pH 3.0, 7.4, 9.0).

-

Incubation: Aliquot the test solutions into vials and incubate them at a range of temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C). Protect samples from light if the compound is suspected to be light-sensitive.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot from each vial. Quench any ongoing degradation by adding an equal volume of a cold organic solvent or by freezing the sample immediately.

-

Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent this compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

-

Quantification: Analyze the samples from each time point. Calculate the percentage of the initial this compound remaining at each time point.

-

Data Analysis: Plot the percentage of this compound remaining versus time. From this data, the degradation kinetics (e.g., zero-order or first-order) and the half-life (t½) of the compound under each condition can be determined.

Conclusion

This compound is a promising lead compound for the development of new antimicrobial agents targeting the bacterial KAS III enzyme. While its biological activity has been established, a comprehensive physicochemical profile, including detailed solubility and stability data, is essential for its advancement in the drug discovery pipeline. The standardized protocols provided in this guide offer a framework for researchers to generate this critical data, thereby enabling further formulation development and preclinical evaluation of this compound and its analogs.

The Pivotal Role of β-Ketoacyl-ACP Synthase III (KAS III) in Bacterial Survival: A Technical Guide for Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, is a critical enzyme that initiates the type II fatty acid synthesis (FAS-II) pathway in most bacteria. This pathway is essential for building bacterial cell membranes and providing precursors for other vital molecules. The significant structural differences between the bacterial FAS-II system and the mammalian type I fatty acid synthase (FAS-I) make KAS III an attractive and selective target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core functions of KAS III, its importance for bacterial viability, and its validation as a drug target. It includes a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid in the rational design of new KAS III-targeted therapies.

Introduction: The Significance of KAS III in Bacterial Physiology

Bacteria primarily utilize the type II fatty acid synthesis (FAS-II) system, a dissociated pathway where individual enzymes catalyze each step of fatty acid elongation. KAS III plays the crucial, non-redundant role of initiating this entire process. It catalyzes the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP, the initial building block for the growing fatty acid chain[1][2][3]. This initial step is a key control point for the entire FAS-II pathway[4].

The essentiality of KAS III for the survival of many pathogenic bacteria, including both Gram-positive and Gram-negative species, has been extensively demonstrated[5]. Deletion or inhibition of the fabH gene, which encodes KAS III, leads to disruption of the cell envelope, increased sensitivity to a wide range of antibiotics, and in many cases, bacterial cell death[6]. This makes KAS III a highly promising target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

The Catalytic Mechanism and Substrate Specificity of KAS III

KAS III enzymes are homodimers that employ a "ping-pong" kinetic mechanism involving a highly conserved catalytic triad of Cysteine, Histidine, and Asparagine[1][3]. The reaction proceeds in two main steps:

-

Acylation: An acyl group from an acyl-CoA substrate is transferred to the active site cysteine residue, forming a covalent acyl-enzyme intermediate and releasing coenzyme A.

-

Condensation: The acyl group is then transferred to malonyl-ACP, which undergoes decarboxylation, resulting in the formation of a β-ketoacyl-ACP, carbon dioxide, and the regenerated free enzyme.

While the fundamental mechanism is conserved, the substrate specificity of KAS III for the initial acyl-CoA primer can vary significantly between different bacterial species. For instance, Escherichia coli KAS III preferentially utilizes acetyl-CoA for the synthesis of straight-chain fatty acids[5]. In contrast, Staphylococcus aureus KAS III can efficiently use branched-chain acyl-CoAs like isobutyryl-CoA and isovaleryl-CoA, leading to the production of branched-chain fatty acids that are important components of its cell membrane[5]. This variation in substrate preference presents opportunities for the development of species-specific KAS III inhibitors.

Data Presentation: Quantitative Analysis of KAS III

Kinetic Parameters of KAS III Enzymes

The following table summarizes the kinetic parameters (Km and kcat) of KAS III from various bacterial species with different acyl-CoA substrates. This data is crucial for understanding the enzyme's efficiency and substrate preference, and for the in vitro characterization of potential inhibitors.

| Bacterial Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Escherichia coli | Acetyl-CoA | 40 | - | [1] |

| Staphylococcus aureus | Acetyl-CoA | 6.18 ± 0.96 | - | [1] |

| Staphylococcus aureus | Butyryl-CoA | 2.32 ± 0.12 | - | [1] |

| Staphylococcus aureus | Isobutyryl-CoA | 0.32 ± 0.04 | - | [1] |

| Streptomyces glaucescens | Acetyl-CoA | 2.4 | - | |

| Streptomyces glaucescens | Butyryl-CoA | 0.71 | - | |

| Streptomyces glaucescens | Isobutyryl-CoA | 0.41 | - |

Note: kcat values for KAS III are not consistently reported in the literature, highlighting a gap in the complete kinetic characterization of this enzyme across different species.

Inhibitory Activity of KAS III Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of KAS III. The following tables provide a summary of their in vitro inhibitory activity (IC50) against purified KAS III enzymes and their whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC).

Table 2: IC50 Values of KAS III Inhibitors

| Inhibitor | Target KAS III | IC50 (µM) | Reference |

| Thiolactomycin | E. coli FabH | - | |

| Platensimycin | S. aureus FabH | 247 | |

| Platencin | S. aureus FabH | (micromolar range) | |

| Benzoylaminobenzoic acid derivatives | E. faecalis KAS III | (low nM range) | [1] |

| 1,2-dithiol-3-ones | S. aureus KAS III | Potent inhibition | [1] |

| Cyclic sulfones | E. coli KAS III | Good activity | [1] |

| Alkyl-CoA disulfides | E. coli & M. tuberculosis KAS III | Irreversible inhibition | [1] |

| YKAs3003 | E. coli KAS III | Potent inhibitor | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) Values of KAS III Inhibitors

| Inhibitor | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| This compound | Various bacteria | 128-256 | [7] |

| Flavonoids | E. faecalis, VRE | 128-512 | |

| Naringenin | MRSA strains | 64-128 (µM) | |

| Eriodictyol | MRSA strains | 64-128 (µM) | |

| 3,6-Dihydroxyflavone (YKAF01) | Multidrug-resistant E. coli | 512 |

Experimental Protocols

KAS III Enzyme Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of KAS III by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB2-) that can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified KAS III enzyme

-

Acetyl-CoA (substrate)

-

Malonyl-ACP (substrate)

-

DTNB solution (in reaction buffer)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, DTNB solution, and malonyl-ACP at their final desired concentrations.

-

Enzyme Preparation: Dilute the purified KAS III enzyme to the desired concentration in reaction buffer.

-

Initiate Reaction: In the wells of a 96-well microplate, add the reagent mix. To start the reaction, add the KAS III enzyme solution to each well. For a negative control, add reaction buffer instead of the enzyme.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Add Substrate: Add acetyl-CoA to each well to initiate the enzymatic reaction.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals for a set duration (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The concentration of the product can be determined using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (KAS III inhibitor)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Compound Dilutions: Serially dilute the test compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations: Pathways and Workflows

Fatty Acid Synthesis (FAS-II) Initiation Pathway

Caption: Initiation of the bacterial FAS-II pathway catalyzed by KAS III.

High-Throughput Screening (HTS) Workflow for KAS III Inhibitors

Caption: A typical HTS workflow for the discovery of novel KAS III inhibitors.

Regulation of KAS III Expression by a Two-Component System

Caption: Regulation of fabH gene expression by a generic two-component system.

Conclusion and Future Directions

KAS III stands out as a highly attractive target for the development of novel antibacterial agents. Its essential role in initiating the indispensable FAS-II pathway, coupled with its structural divergence from mammalian fatty acid synthases, provides a solid foundation for designing selective inhibitors. The wealth of available structural and kinetic data, along with established assay methodologies, facilitates a rational, structure-based drug design approach.

Future research should focus on several key areas:

-

Exploiting Substrate Specificity: A deeper understanding of the structural basis for the diverse substrate specificities of KAS III across different bacterial species will enable the design of narrow-spectrum inhibitors targeting specific pathogens.

-

High-Throughput Screening of Diverse Chemical Libraries: Continued HTS campaigns are necessary to identify novel chemical scaffolds with potent inhibitory activity against KAS III.

-

Addressing Potential Resistance Mechanisms: Investigating potential mechanisms of resistance to KAS III inhibitors will be crucial for the long-term viability of this therapeutic strategy.

-

Combination Therapies: Exploring the synergistic effects of KAS III inhibitors with existing antibiotics, particularly those targeting the cell envelope, could offer a powerful approach to combatting multidrug-resistant infections[6].

References

- 1. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and substrate specificity of β-ketoacyl-acyl carrier protein synthase III from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A Novel Series of Enoyl Reductase Inhibitors Targeting the ESKAPE Pathogens, Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

YKAs3003: A Potential Antibacterial Agent Targeting Bacterial Fatty Acid Synthesis

For Immediate Release

A deep dive into the core functionalities of YKAs3003, a promising antibacterial compound, reveals its potential as a targeted therapeutic. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation.

This compound has been identified as a potent inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics. The specificity of this compound for the bacterial FASII system, which is distinct from the type I fatty acid synthase (FASI) found in mammals, suggests a favorable selectivity profile.

Quantitative Data Summary

The antibacterial activity of this compound has been evaluated against a panel of pathogenic bacteria. The compound demonstrates inhibitory activity with Minimum Inhibitory Concentrations (MICs) in the range of 128 to 256 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 |

| Enterococcus faecalis | 256 |

| Klebsiella pneumoniae | 256 |

| Escherichia coli | 256 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Mechanism of Action: Inhibition of ecKAS III

This compound exerts its antibacterial effect by targeting and inhibiting the activity of ecKAS III. This enzyme catalyzes the initial condensation step in fatty acid biosynthesis, the reaction between acetyl-CoA and malonyl-ACP. Inhibition of ecKAS III disrupts the production of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular functions, ultimately leading to bacterial growth inhibition.

Figure 1: Inhibition of the Bacterial Fatty Acid Synthesis Pathway by this compound.

Experimental Protocols

The evaluation of this compound involved several key experimental procedures to determine its antibacterial efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

-

Bacterial strains were cultured in appropriate broth media to achieve a standardized inoculum density.

-

Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate.

-

Each well was inoculated with the bacterial suspension.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

E. coli KAS III (ecKAS III) Inhibition Assay

The inhibitory activity of this compound against purified ecKAS III was assessed to confirm its direct molecular target.

Protocol:

-

The ecKAS III enzyme was overexpressed and purified.

-

The enzyme activity was measured by monitoring the decrease in absorbance of the thioester bond of the substrate (e.g., acetyl-CoA) in the presence of malonyl-ACP.

-

The assay was performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzymatic reaction rate.

-

The IC₅₀ value, the concentration of this compound required to inhibit 50% of the enzyme activity, was calculated.

Conclusion

This compound represents a promising lead compound for the development of new antibacterial agents. Its targeted inhibition of the essential bacterial enzyme ecKAS III provides a clear mechanism of action and a basis for further optimization. The data presented in this guide underscore the potential of this compound to address the growing challenge of antibiotic resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for YKAs3003

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKAs3003 is a novel investigational compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique in clinical microbiology.[1][2] Adherence to established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reliable and reproducible results.[1][2][3]

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the compound's activity against different microorganisms.

Table 1: Representative MIC Data for this compound

| Microorganism | Strain ID | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Escherichia coli | ATCC 25922 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 |

| Enterococcus faecalis | ATCC 29212 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 1 |

Experimental Protocols

This section details the materials and step-by-step procedure for performing a broth microdilution MIC assay for this compound.

Materials

-

This compound stock solution (e.g., 1280 µg/mL in an appropriate solvent)

-

Sterile 96-well flat-bottom microtiter plates[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Multichannel pipette[4]

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)[4]

Experimental Workflow Diagram

Caption: Workflow for the this compound MIC Assay.

Step-by-Step Protocol

1. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

-

In a sterile 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).[4]

-

Add 100 µL of CAMHB to wells in columns 2 through 12.

-

Add 200 µL of the highest concentration of this compound in CAMHB to the wells in column 1.

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this serial dilution across the plate to column 11. Discard 100 µL from column 11. Column 12 will serve as a growth control (no drug).[4]

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD at 625 nm of 0.08-0.10).

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of the Microtiter Plate:

-

Add 10 µL of the final bacterial inoculum to each well (columns 1-12), resulting in a final volume of 110 µL per well.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB and a growth control well containing 100 µL of CAMHB inoculated with the test organism.

4. Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the well indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathway Diagram (Hypothetical)

Assuming this compound acts as a bacterial protein synthesis inhibitor, the following diagram illustrates a simplified, hypothetical mechanism of action.

Caption: Hypothetical Mechanism of this compound as a Protein Synthesis Inhibitor.

References

Application Notes and Protocols: Preparation of YKAs3003 Stock Solution

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of YKAs3003, a potent inhibitor of Escherichia coli KAS III (ecKAS III)[1]. This guide is intended for researchers, scientists, and drug development professionals.

Compound Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-Cyclohexyliminomethyl-benzene-1,3-diol | [2] |

| CAS Number | 329180-48-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2] |

| Molecular Weight | 219.28 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Purity | >98% (or refer to the Certificate of Analysis) | [2] |

| Storage (Solid) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark. | [2] |

| Storage (Solution) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. Aliquot to avoid freeze-thaw cycles. | [2][3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity reagents and sterile techniques to ensure the quality and stability of the stock solution.

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile pipette tips

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the compound's stability and mass[3].

-

Calculate the Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula[3][4]:

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L × 0.001 L × 219.28 g/mol × 1000 mg/g = 2.19 mg

-

Weigh this compound: Carefully weigh the calculated amount of this compound on an analytical balance. Transfer the weighed powder into a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 2.19 mg of this compound, you would add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound[3]. Visually inspect the solution to ensure that all the solid has dissolved. If particulates are still visible, brief sonication may be used to aid dissolution[3].

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes[3].

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Storage: Store the aliquots at -20°C for long-term storage[2]. For short-term use, aliquots can be stored at 4°C for a few days to a week[2]. Protect from light.

Visualizations

Diagram of the this compound Stock Solution Preparation Workflow:

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for YKAs3003 in Gram-Positive Bacteria Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKAs3003 is a novel antimicrobial compound identified as a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH. This enzyme catalyzes the initial condensation step in the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The FAS-II pathway is responsible for producing the fatty acids necessary for building and maintaining cell membranes. As the FAS-II pathway in bacteria is distinct from the type I pathway found in mammals, it represents a promising target for the development of new antibacterial agents. This compound, with the IUPAC name 4-Cyclohexyliminomethyl-benzene-1,3-diol and CAS number 329180-48-5, has demonstrated inhibitory activity against a variety of bacteria, including clinically relevant gram-positive strains.

These application notes provide a summary of the known activity of this compound against gram-positive bacteria, a detailed protocol for determining its minimum inhibitory concentration (MIC), and a visualization of its mechanism of action.

Data Presentation

The antimicrobial activity of this compound against several gram-positive bacteria has been evaluated. The reported Minimum Inhibitory Concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent against these pathogens.

| Gram-Positive Bacterial Strain | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | 128-256 | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 128-256 | [1] |

| Enterococcus faecalis | 128-256 | [1] |

Signaling Pathway Inhibition

This compound targets and inhibits the β-ketoacyl-acyl carrier protein synthase III (KAS III or FabH), a crucial enzyme at the initiation of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting KAS III, this compound effectively blocks the entire FAS-II pathway, leading to the cessation of fatty acid production and ultimately bacterial death.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against gram-positive bacteria using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.

Principle:

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Materials and Reagents:

-

This compound (stock solution of known concentration)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA, Enterococcus faecalis ATCC 29212)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Step-by-Step Protocol:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well before adding the bacterial inoculum is 50 µL or 100 µL, depending on the desired final volume. The concentration range should span the expected MIC (e.g., from 512 µg/mL down to 0.5 µg/mL). c. Include a positive control well (CAMHB with no this compound) and a negative control well (CAMHB only, no bacteria) for each bacterial strain tested.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation of Microtiter Plates: a. Add the appropriate volume of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well. For example, if your drug dilutions are in 50 µL, add 50 µL of the inoculum to achieve a final volume of 100 µL. b. Do not add bacteria to the negative control (sterility) wells.

-

Incubation: a. Cover the microtiter plates with a lid to prevent evaporation. b. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The positive control well should show clear evidence of growth, and the negative control well should remain clear. If these controls are not as expected, the results are invalid.

Experimental Workflow Visualization:

References

Application Notes and Protocols: YKAs3003 in Drug Discovery Research

Disclaimer: The following application notes and protocols are a hypothetical example. As of the last update, there is no publicly available scientific literature identifying a molecule designated "YKAs3003." This document is intended to serve as a template and guide for researchers in drug discovery, illustrating the types of data, methodologies, and visualizations relevant to the investigation of a novel therapeutic compound. The signaling pathways and experimental data presented herein are illustrative and based on established concepts in cancer biology and drug development.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Hippo signaling pathway, specifically targeting the interaction between YAP/TAZ and the TEAD family of transcription factors. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers. By disrupting the YAP/TAZ-TEAD interaction, this compound effectively inhibits the transcription of pro-proliferative and anti-apoptotic genes, making it a promising candidate for anti-cancer therapy.

These application notes provide an overview of the in vitro and in vivo applications of this compound in drug discovery research, along with detailed protocols for key experiments.

Mechanism of Action

This compound functions by allosterically binding to a pocket on the TEAD transcription factors, thereby preventing the binding of the transcriptional co-activators YAP and TAZ. This disruption leads to the suppression of downstream gene expression that is critical for cancer cell proliferation and survival.

Data Presentation

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines with known Hippo pathway dysregulation.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H226 | Mesothelioma | 15.2 |

| A549 | Lung Cancer | 89.7 |

| MDA-MB-231 | Breast Cancer | 45.3 |

| PANC-1 | Pancreatic Cancer | 112.5 |

Table 1: In vitro anti-proliferative activity of this compound.

The effect of this compound on the expression of known YAP/TAZ target genes was evaluated in NCI-H226 cells.

| Gene | Fold Change (vs. Vehicle) at 100 nM this compound |

| CTGF | -4.2 |

| CYR61 | -3.8 |

| ANKRD1 | -5.1 |

Table 2: Downregulation of YAP/TAZ target genes by this compound.

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is for assessing the levels of key proteins in the Hippo signaling pathway.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

This protocol is for measuring the mRNA levels of YAP/TAZ target genes.

Materials:

-

Treated cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green Master Mix

-

Gene-specific primers (e.g., for CTGF, CYR61, GAPDH)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from 1 µg of RNA.

-

Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

-

Analyze the data using the ΔΔCt method, with GAPDH as the housekeeping gene.

This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cells (e.g., NCI-H226)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10^6 NCI-H226 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg, orally, once daily) and the vehicle control to the respective groups.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Conclusion

The hypothetical molecule this compound demonstrates potent and selective inhibition of the YAP/TAZ-TEAD interaction, leading to significant anti-proliferative effects in cancer cells with a dysregulated Hippo pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of similar compounds in a drug discovery setting. Further studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as combination therapies to enhance the therapeutic potential of Hippo pathway inhibitors.

Application Notes and Protocols: In Vitro Assay Design for YKAs3003, a Novel Hippo Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of YKAs3003, a novel small molecule inhibitor targeting the Hippo signaling pathway. The protocols outlined herein are designed to elucidate the mechanism of action, potency, and selectivity of this compound, providing critical data for its preclinical development. The assays described progress from biochemical validation of the direct target engagement to cell-based assays confirming downstream pathway modulation and concluding with phenotypic assessments in cancer cell lines.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] A key component of this pathway is the serine/threonine kinase 3 (STK3), also known as MST2, which, along with its homolog STK4 (MST1), forms a core kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and survival.[2][3] Furthermore, there is significant crosstalk between the Hippo and Wnt signaling pathways, where STK3 can influence the stability of β-catenin through GSK-3β.[2]

This compound is a potent and selective inhibitor of STK3. By inhibiting STK3, this compound is hypothesized to prevent the phosphorylation of LATS1/2, thereby indirectly activating YAP/TAZ, which may seem counterintuitive for an anti-cancer agent. However, in certain contexts, the hyperactivation of the Hippo pathway can be oncogenic, and its modulation is a therapeutic strategy. This application note details the in vitro assays to thoroughly characterize the effects of this compound.

Signaling Pathway Overview

The following diagram illustrates the canonical Hippo signaling pathway and its crosstalk with the Wnt signaling pathway, highlighting the proposed target of this compound.

Caption: Hippo and Wnt signaling pathway crosstalk with this compound inhibition of STK3.

Experimental Protocols

Biochemical Assay: STK3 Kinase Activity

This assay directly measures the enzymatic activity of recombinant human STK3 and the inhibitory effect of this compound.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by STK3.

Materials:

-

Recombinant Human STK3 (e.g., from Carna Biosciences)

-

LATS1 (kinase-dead) as substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

Europium-labeled anti-phospho-LATS1 antibody

-

Allophycocyanin (APC)-labeled anti-GST antibody (assuming GST-tagged LATS1)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing STK3 and GST-LATS1 to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the Europium- and APC-labeled antibodies.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Target Engagement using NanoBRET™

This assay confirms that this compound can enter cells and bind to STK3.

Principle: NanoBRET™ is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in living cells. The target protein (STK3) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells

-

Plasmid encoding STK3-NanoLuc® fusion protein

-

NanoBRET™ tracer for STK3

-

Opti-MEM™ I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

This compound (serial dilutions)

-

NanoBRET™ Nano-Glo® Substrate

-

White, opaque 96-well plates

-

Luminometer with 450 nm and >600 nm emission filters

Protocol:

-

Transfect HEK293 cells with the STK3-NanoLuc® plasmid and seed into 96-well plates.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound.

-

Add the tracer and this compound (or vehicle) to the cells in Opti-MEM™.

-

Incubate for 2 hours at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.

-

Calculate the BRET ratio (Acceptor/Donor) and determine the IC50 value.

Cell-Based Assay: Downstream Pathway Modulation (Western Blot)

This assay assesses the effect of this compound on the phosphorylation of direct and indirect downstream targets of STK3.

Principle: Western blotting is used to detect changes in the phosphorylation status of LATS1 and YAP in response to this compound treatment.

Materials:

-

A suitable cancer cell line with an active Hippo pathway (e.g., MCF10A, PANC-1)

-

Complete cell culture medium